4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine

Catalog No.
S711541
CAS No.
113583-35-0
M.F
C7H10N2O4S
M. Wt
218.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine

CAS Number

113583-35-0

Product Name

4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine

IUPAC Name

4,6-dimethoxy-2-methylsulfonylpyrimidine

Molecular Formula

C7H10N2O4S

Molecular Weight

218.23 g/mol

InChI

InChI=1S/C7H10N2O4S/c1-12-5-4-6(13-2)9-7(8-5)14(3,10)11/h4H,1-3H3

InChI Key

ITDVJJVNAASTRS-UHFFFAOYSA-N

SMILES

COC1=CC(=NC(=N1)S(=O)(=O)C)OC

Synonyms

4,6-Dimethoxy-2-(methylsulfonyl)-pyrimidine;2-(Methylsulfonyl)-4,6-dimethoxypyrimidine; 2-Methanesulfonyl-4,6-dimethoxypyrimidine

Canonical SMILES

COC1=CC(=NC(=N1)S(=O)(=O)C)OC

The exact mass of the compound 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine (CAS 113583-35-0) is a highly activated pyrimidine intermediate widely procured for the synthesis of sulfonylurea and pyrimidinyloxybenzoic acid herbicides, such as bispyribac-sodium, as well as various pharmaceutical active ingredients. Characterized by a pyrimidine ring substituted with two electron-donating methoxy groups and a highly electron-withdrawing methylsulfonyl leaving group at the 2-position, this compound is engineered specifically for highly efficient nucleophilic aromatic substitution (SNAr). In industrial procurement, it is valued over its halogenated or thioether precursors because the methylsulfonyl moiety dramatically lowers the activation energy required for coupling with complex amines, phenols, and sulfonamides. This enables milder reaction conditions, eliminates the need for highly toxic chlorinating agents during the final coupling steps, and ensures higher throughput in active pharmaceutical ingredient (API) and agrochemical manufacturing [1].

Buyers attempting to substitute 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine with cheaper upstream precursors, such as 2-chloro-4,6-dimethoxypyrimidine or 4,6-dimethoxy-2-(methylthio)pyrimidine, routinely encounter severe process bottlenecks. The methylthio analog is virtually inert to weak nucleophiles under standard conditions, requiring an in-situ or separate oxidation step that complicates the downstream workflow and introduces residual oxidants into sensitive coupling environments [1]. Meanwhile, the 2-chloro analog, while reactive, often demands harsher basic conditions, elevated temperatures, or specialized catalysts to achieve comparable SNAr conversion rates, which can degrade sensitive substrates like 2,6-dihydroxybenzoic acid derivatives. Consequently, substituting the methylsulfonyl compound with these alternatives leads to depressed yields, elevated impurity profiles, and increased downstream purification costs.

Superior SNAr Reactivity via Methylsulfonyl Leaving Group

In the synthesis of complex pyrimidinyl ethers and amines, the oxidation state of the sulfur leaving group dictates the reaction kinetics. The methylsulfonyl group (-SO2CH3) is a significantly stronger electron-withdrawing group than the methylthio group (-SCH3), rendering the 2-position of the pyrimidine ring highly electrophilic. Coupling reactions using 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine proceed rapidly under mild basic conditions, whereas the unoxidized 4,6-dimethoxy-2-(methylthio)pyrimidine is essentially non-reactive toward weak nucleophiles without prior activation, requiring complete conversion to the sulfone to achieve target coupling yields in agrochemical synthesis [1].

Evidence DimensionReactivity in Nucleophilic Aromatic Substitution (SNAr)
Target Compound DataRapid coupling at 30-50 °C with weak nucleophiles (e.g., phenols/sulfonamides)
Comparator Or Baseline4,6-Dimethoxy-2-(methylthio)pyrimidine (Virtually unreactive under identical mild conditions)
Quantified DifferenceEnables direct coupling without in-situ oxidation; avoids the need for harsh activation
ConditionsMild basic conditions (e.g., K2CO3 or NaOH in DMSO/DMF)

Procuring the pre-oxidized methylsulfonyl derivative eliminates a hazardous and time-consuming oxidation step from the final API assembly process.

Elimination of Halogenated Reagents and Improved Process Yields

Traditional routes to 2-substituted 4,6-dimethoxypyrimidines often rely on 2-chloro-4,6-dimethoxypyrimidine, which requires highly toxic chlorinating agents (like POCl3 or phosgene) for its preparation and can exhibit sluggish reactivity with sterically hindered nucleophiles. By utilizing 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, manufacturers bypass the chlorination bottleneck entirely. The methylsulfonyl intermediate is synthesized via a clean oxidation of the methylthio precursor (e.g., using H2O2/sodium tungstate) achieving ~95% yield, and its subsequent SNAr coupling delivers superior conversion rates without generating corrosive chloride byproducts that can damage stainless steel reactors [1].

Evidence DimensionCoupling Efficiency and Byproduct Generation
Target Compound Data~95% precursor oxidation yield; chloride-free SNAr coupling
Comparator Or Baseline2-Chloro-4,6-dimethoxypyrimidine (Requires POCl3/phosgene; generates corrosive HCl/chloride salts during coupling)
Quantified DifferenceEliminates highly toxic halogenation steps and corrosive byproducts while maintaining >90% coupling efficiency
ConditionsIndustrial-scale reactor synthesis of pyrimidinyloxybenzoic acid derivatives

Selecting the methylsulfonyl compound reduces the need for specialized corrosion-resistant equipment and simplifies waste treatment.

Purity and Sensitization Control in Industrial Handling

The synthesis and handling of pyrimidine intermediates can pose severe occupational hazards due to allergenic impurities. Advanced manufacturing routes for 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine ensure complete conversion of chlorinated intermediates during methoxylation, yielding a product with >99% purity. This high-purity methylsulfonyl derivative specifically avoids the retention of highly sensitizing chloro-pyrimidine impurities (such as 6-chloro-2,4-dimethylthiopyrimidine or 4-chloro-6-methoxy-2-methylthiopyrimidine) which are common in lower-grade generic substitutes. Using the optimized methylsulfonyl compound significantly reduces the risk of severe operator allergic reactions during large-scale procurement and handling [1].

Evidence DimensionImpurity Profile and Occupational Hazard
Target Compound Data>99% purity with negligible sensitizing chloro-impurities
Comparator Or BaselineStandard/crude halogenated pyrimidine intermediates (High retention of allergenic byproducts)
Quantified Difference100% conversion of sensitizing intermediates, dramatically lowering occupational allergic response rates
ConditionsIndustrial handling and downstream formulation

High-purity 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine minimizes worker safety risks and reduces the need for extreme personal protective equipment (PPE) during scale-up.

Synthesis of Pyrimidinyloxybenzoic Acid Herbicides (e.g., Bispyribac-sodium)

Directly utilizes the superior leaving group ability of the methylsulfonyl moiety to couple with 2,6-dihydroxybenzoic acid under mild conditions, avoiding the degradation of the resorcylic acid core [1].

Manufacturing of Sulfonylurea Agrochemicals

Serves as a critical electrophile for coupling with sulfonamides to produce broad-spectrum herbicides like rimsulfuron and nicosulfuron, where high coupling yields and low chloride byproduct formation are essential [2].

Development of Nonpeptidic Endothelin-A Receptor Antagonists

Used in pharmaceutical medicinal chemistry as a reliable building block for introducing the 4,6-dimethoxypyrimidin-2-yl motif into complex drug scaffolds via SNAr, benefiting from its predictable reactivity and high purity.

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Methylsulfonyl-4,6-dimethoxypyrimidine

Dates

Last modified: 08-15-2023

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